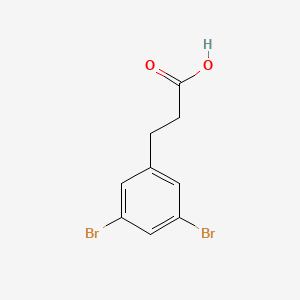

3-(3,5-Dibromophenyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-dibromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKWPMUHANVQSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30581296 | |

| Record name | 3-(3,5-Dibromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30581296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923977-15-5 | |

| Record name | 3-(3,5-Dibromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30581296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,5-DIBROMOPHENYL)PROPIONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3,5-Dibromophenyl)propanoic Acid

Introduction: 3-(3,5-Dibromophenyl)propanoic acid is a halogenated aromatic carboxylic acid of significant interest to the scientific community, particularly those in pharmaceutical development and materials science. Its synthetically versatile structure, featuring a reactive carboxylic acid moiety and a dibrominated phenyl ring, establishes it as a valuable building block for more complex molecular architectures. The strategic placement of bromine atoms at the meta positions provides a scaffold ripe for derivatization, making it a key intermediate in the synthesis of novel therapeutic agents, including potential anti-inflammatory and analgesic drugs.[1]

This guide offers a comprehensive overview of the core chemical properties, synthesis, and analytical characterization of this compound. It is designed to provide researchers, chemists, and drug development professionals with the technical insights necessary to effectively utilize this compound in their work.

Section 1: Chemical Identity and Physicochemical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research and development. These properties dictate storage conditions, solvent selection, and analytical approaches.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-(3,5-Dibromophenyl)propionic acid, 3,5-Dibromobenzenepropanoic acid | [2] |

| CAS Number | 923977-15-5 | [1][2] |

| Molecular Formula | C₉H₈Br₂O₂ | [1][2] |

| Molecular Weight | 307.97 g/mol | [1][2][3] |

| SMILES | C1=C(C=C(C=C1Br)Br)CCC(=O)O | [2] |

| InChI Key | AMKWPMUHANVQSZ-UHFFFAOYSA-N | [2] |

Physicochemical Data

| Property | Value | Notes |

| Appearance | White to off-white crystalline solid. | Based on typical appearance of similar aromatic acids. |

| Melting Point | Data not readily available in cited literature. | The melting point of the related 3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid is 108°C.[4] Isomeric dibromophenylpropanoic acids have varied melting points, underscoring the importance of empirical determination. |

| Solubility | Expected to be soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, ethyl acetate) and sparingly soluble in water. | General solubility profile for aromatic carboxylic acids. |

| pKa | Estimated to be ~4.5. | Based on the pKa of benzoic acid and the electron-withdrawing effect of the bromine atoms. |

| Storage | Store at room temperature in a dry, sealed container. | [1] |

Section 2: Synthesis and Purification

A robust and reproducible synthetic route is paramount for the practical application of any chemical intermediate. The most logical and field-proven approach to synthesizing this compound is via the selective reduction of its unsaturated precursor, 3,5-dibromocinnamic acid.

Retrosynthetic Analysis and Workflow

The synthesis strategy hinges on the selective catalytic hydrogenation of the alkene double bond in 3,5-dibromocinnamic acid, leaving the aromatic ring and carboxylic acid functional groups intact. This is a well-established transformation in organic synthesis.[5] The precursor, 3,5-dibromocinnamic acid, can be prepared from 3,5-dibromobenzaldehyde through a Knoevenagel or Perkin condensation.

Detailed Experimental Protocol (Representative)

This protocol describes a representative method for the catalytic hydrogenation of a cinnamic acid derivative.

Objective: To synthesize this compound by reducing the carbon-carbon double bond of 3,5-dibromocinnamic acid.

Materials:

-

3,5-Dibromocinnamic acid (1.0 eq)

-

Palladium on carbon (5% Pd/C, ~1-2 mol%)

-

Ethanol or Ethyl Acetate (reaction solvent)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Celite™ or diatomaceous earth

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Catalyst and Substrate Preparation: In a round-bottom flask suitable for hydrogenation, dissolve 3,5-dibromocinnamic acid in a sufficient volume of ethanol.

-

Rationale: Ethanol is a common, effective solvent for both the substrate and for facilitating contact with the heterogeneous catalyst.

-

-

Inerting the System: Carefully add the 5% Pd/C catalyst to the solution. The flask is then evacuated and backfilled with nitrogen or argon gas three times to remove all oxygen.

-

Rationale: This step is critical for safety. Palladium on carbon can be pyrophoric, and mixtures of hydrogen and oxygen gas are explosive.

-

-

Hydrogenation: Replace the inert atmosphere with hydrogen gas, typically supplied from a balloon or a dedicated hydrogenation system. The reaction mixture is stirred vigorously at room temperature.

-

Rationale: Vigorous stirring ensures efficient mixing of the three phases (solid catalyst, liquid solution, and gas), which is essential for the reaction rate. Palladium catalysts are highly effective for selectively hydrogenating C=C double bonds without affecting other functional groups under mild conditions.[5]

-

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the consumption of hydrogen gas. The disappearance of the starting material spot indicates the reaction is complete.

-

Catalyst Removal: Once the reaction is complete, the hydrogen atmosphere is replaced with an inert gas. The mixture is then filtered through a pad of Celite™ to remove the solid Pd/C catalyst. The flask and filter cake are washed with a small amount of the reaction solvent.

-

Rationale: Celite provides a fine filter bed that prevents the small, black palladium particles from passing through the filter paper, ensuring a clean filtrate.

-

-

Product Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and heptane) to yield the final product as a crystalline solid.

Section 3: Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment are non-negotiable steps in chemical synthesis. The following are the predicted spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Region (δ 7.2-7.8 ppm): Two signals are predicted. One signal corresponding to the two equivalent protons at the C2 and C6 positions (ortho to the propyl chain), appearing as a doublet or a narrow triplet (from meta-coupling). A second signal for the proton at the C4 position (para to the propyl chain), appearing as a triplet (from meta-coupling to the C2/C6 protons).

-

Aliphatic Region (δ 2.5-3.1 ppm): Two triplets are expected for the propyl chain protons. The triplet around δ 2.9-3.1 ppm corresponds to the two protons alpha to the phenyl ring (-CH₂-Ar). The triplet around δ 2.6-2.8 ppm corresponds to the two protons alpha to the carboxylic acid group (-CH₂-COOH).

-

Carboxylic Acid Proton (δ ~12 ppm): A broad singlet, which is exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 NMR): The spectrum will reflect the carbon skeleton. Due to the molecule's symmetry, fewer than 9 signals are expected.

-

Carbonyl Carbon (δ ~175-180 ppm): The carboxylic acid carbon will be the most downfield signal.

-

Aromatic Carbons (δ ~120-145 ppm): Four signals are expected: one for the carbon attached to the propyl chain (C1), one for the two carbons bearing bromine atoms (C3/C5), one for the two carbons ortho to the propyl chain (C2/C6), and one for the carbon para to the propyl chain (C4).

-

Aliphatic Carbons (δ ~30-40 ppm): Two signals corresponding to the two distinct -CH₂- groups of the propyl chain.

-

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Intensity | Significance |

| 3300–2500 | O-H stretch (Carboxylic Acid) | Strong, very broad | Characteristic of the hydrogen-bonded dimer of a carboxylic acid.[6] |

| ~3080 | C-H stretch (Aromatic) | Medium | Indicates C-H bonds on the phenyl ring. |

| 2980–2850 | C-H stretch (Aliphatic) | Medium | Corresponds to the -CH₂- groups of the propyl chain. |

| 1725–1700 | C=O stretch (Carbonyl) | Strong, sharp | Definitive evidence of the carboxylic acid functional group.[7][8] |

| ~1600, ~1470 | C=C stretch (Aromatic) | Medium-Weak | Aromatic ring vibrations. |

| 690–515 | C-Br stretch | Strong | Indicates the presence of carbon-bromine bonds.[9] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z corresponding to the molecular weight (~308 amu).

-

Isotopic Pattern: A highly characteristic isotopic cluster for the molecular ion will be present due to the two bromine atoms (⁷⁹Br and ⁸¹Br). This will result in three peaks: M⁺ (m/z ~306), M⁺+2 (m/z ~308), and M⁺+4 (m/z ~310) in an approximate intensity ratio of 1:2:1.

-

Key Fragmentation Patterns: Common fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[10] Another likely fragmentation is benzylic cleavage to form a dibromotropylium ion or related stable fragments.

Section 4: Reactivity and Applications in Drug Discovery

The utility of this compound lies in the reactivity of its functional groups, making it a versatile scaffold.

Core Reactivity

-

Carboxylic Acid Group: This functional group can readily undergo standard transformations such as:

-

Esterification: Reaction with alcohols under acidic conditions to form esters.

-

Amidation: Reaction with amines, typically via an activated intermediate (e.g., an acid chloride or using coupling reagents like DCC/EDC), to form amides.

-

Reduction: Reduction to the corresponding primary alcohol, 3-(3,5-dibromophenyl)propan-1-ol, using strong reducing agents like LiAlH₄.

-

-

Aromatic C-Br Bonds: The two bromine atoms are key sites for derivatization, enabling access to a wide array of more complex molecules through reactions such as:

-

Suzuki, Stille, or Sonogashira cross-coupling: These palladium-catalyzed reactions allow for the formation of new carbon-carbon bonds, linking the aromatic core to other aryl, vinyl, or alkynyl groups.

-

Buchwald-Hartwig amination: Formation of carbon-nitrogen bonds.

-

Lithiation/Grignard formation: Reaction with organolithium reagents or magnesium to form a reactive organometallic species, which can then be quenched with various electrophiles.

-

Role as a Pharmaceutical Intermediate

The dibromophenyl scaffold is a privileged structure in medicinal chemistry. The bromine atoms can act as bioisosteres for other groups, participate in halogen bonding, or simply serve as synthetic handles for diversification. This compound is specifically noted as a valuable intermediate for developing potential anti-inflammatory and analgesic drugs, likely by enabling the synthesis of molecules designed to interact with specific enzyme targets.[1]

Section 5: Safety and Handling

Proper handling is crucial when working with any chemical reagent.

-

Hazard Identification:

-

While specific GHS data for this isomer is limited, related compounds suggest potential hazards. One source indicates it may be toxic if swallowed.

-

Isomeric compounds are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11] It is prudent to handle this compound with similar precautions.

-

-

Recommended Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile).

-

Use safety glasses or goggles.

-

Work in a well-ventilated area or a chemical fume hood.

-

-

Handling and Storage:

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool place away from incompatible materials.[1]

-

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

-

Conclusion

This compound is a well-defined chemical entity with a clear role as a versatile synthetic intermediate. Its predictable reactivity, stemming from the carboxylic acid and dibromo-aromatic moieties, provides chemists with a reliable platform for molecular construction. While some physical data like a specific melting point requires empirical confirmation, its spectroscopic and chemical properties can be confidently predicted based on established principles. This guide provides the foundational knowledge for researchers to safely and effectively incorporate this valuable building block into their synthetic and drug discovery programs.

References

- Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. (n.d.). Chemical Methodologies. [Link]

- Enantioselective Catalysis. 6. The Catalytic Hydrogenation of a-( Acety1amino)cinnamic Acid with Rhodium( I)-Bis( phosphine) Com. (n.d.). pubs.acs.org. [Link]

- Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. (n.d.).

- Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. (2019, December 30). Asian Journal of Chemistry. [Link]

- 3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid. (2025, August 23). Chemsrc. [Link]

- IR: alkyl halides. (n.d.).

- Dibromophenyl propionic acid. (n.d.). PubChem. [Link]

- IR Chart. (n.d.). University of Colorado Boulder. [Link]

- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

- Infrared Spectrometry. (n.d.).

- 3-(3-bromophenyl)propanoic Acid. (n.d.). PubChem. [Link]

- 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0011743). (n.d.).

- Mass Spectrometry - Examples. (n.d.). University of Arizona Department of Chemistry and Biochemistry. [Link]

- PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)

- Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. [Link]

- CASPRE - 13 C NMR Predictor. (n.d.). CASPRE. [Link]

- Solved How might you use 13C NMR spectroscopy to determine. (2015, November 18). Chegg.com. [Link]

- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. [Link]

- IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups*. (n.d.). University of California, Santa Cruz. [Link]

- How to predict the 13C NMR spectrum of a compound. (2017, November 28). YouTube. [Link]

- Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. [Link]

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

- PROSPRE - 1 H NMR Predictor. (n.d.). PROSPRE. [Link]

- 13C NMR predictor. (n.d.). virtual Chemistry 3D. [Link]

- This compound. (n.d.). MySkinRecipes. [Link]

- Bromination of Cinnamic acid. (n.d.). The Royal Society of Chemistry. [Link]

- To Synthesize 2, 3-Dibromocinnamic Acid. (n.d.). Cram. [Link]

- 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid. (n.d.). PubChem. [Link]

- Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. (2015, May 29). Organic Syntheses. [Link]

- 3-(2,3-Dibromophenyl)propionic acid. (2018, May 16). SIELC Technologies. [Link]

- Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. (n.d.). Semantic Scholar. [Link]

- 2,3-Dibromo-3-phenylpropanoic acid: a monoclinic polymorph. (2016, November 24). IUCr Journals. [Link]

- Lab 9: Addition of Bromine to trans-Cinnamic Acid. (n.d.). CSUB. [Link]

- 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). (n.d.).

- Aluminium chloride. (n.d.). Wikipedia. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 3-(3,5-Dibromophenyl)propionic acid, 97% | Fisher Scientific [fishersci.ca]

- 3. Dibromophenyl propionic acid | C9H8Br2O2 | CID 23366594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS#:13811-12-6 | 3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid | Chemsrc [chemsrc.com]

- 5. nacatsoc.org [nacatsoc.org]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 3-(3-bromophenyl)propanoic Acid | C9H9BrO2 | CID 2063862 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(3,5-Dibromophenyl)propanoic Acid (CAS: 923977-15-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dibromophenyl)propanoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a dibrominated phenyl ring attached to a propanoic acid chain, makes it a valuable intermediate in organic synthesis. The presence of two bromine atoms on the aromatic ring provides reactive handles for various cross-coupling reactions, allowing for the introduction of diverse functionalities. The carboxylic acid group, on the other hand, can be readily modified through esterification, amidation, or reduction, further expanding its synthetic utility. This guide provides a comprehensive overview of its properties, a plausible synthetic route, expected analytical characteristics, and its potential applications in research and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 923977-15-5 | [1] |

| Molecular Formula | C₉H₈Br₂O₂ | [2] |

| Molecular Weight | 307.97 g/mol | [2] |

| Appearance | Powder or liquid | [2] |

| Purity | Typically ≥97% | [2] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [2] |

Synthesis of this compound

While specific synthetic preparations for this compound are not extensively detailed in peer-reviewed literature, a highly plausible and efficient route is the malonic ester synthesis. This classical method allows for the elongation of an alkyl halide by two carbons to form a carboxylic acid. A general procedure for a similar compound is outlined in patent CN101591232A[1]. The following is a detailed, self-validating protocol adapted for the synthesis of the title compound, starting from the commercially available 3,5-dibromobenzyl bromide.

Proposed Synthetic Workflow

Caption: Malonic Ester Synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Diethyl 2-(3,5-dibromobenzyl)malonate

-

To a stirred solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the enolate.

-

Add a solution of 3,5-dibromobenzyl bromide in anhydrous ethanol dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude diethyl 2-(3,5-dibromobenzyl)malonate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

-

To the purified diethyl 2-(3,5-dibromobenzyl)malonate, add an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux to facilitate the saponification of the esters. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and acidify with a concentrated acid (e.g., hydrochloric acid) until the pH is acidic.

-

Heat the acidified mixture to reflux to promote decarboxylation of the resulting malonic acid derivative. Carbon dioxide evolution will be observed.

-

After the gas evolution ceases, cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the purified product.

Spectroscopic Characterization

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| ~7.5 | Triplet (t) | 1H | Ar-H (para to propyl) |

| ~7.3 | Doublet (d) | 2H | Ar-H (ortho to propyl) |

| ~2.9 | Triplet (t) | 2H | Ar-CH₂- |

| ~2.7 | Triplet (t) | 2H | -CH₂-COOH |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | C =O |

| ~144 | Ar-C -CH₂ (ipso) |

| ~133 | Ar-C -H (para) |

| ~130 | Ar-C -H (ortho) |

| ~123 | Ar-C -Br |

| ~35 | -C H₂-COOH |

| ~30 | Ar-C H₂- |

Expected Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid functional group and the aromatic ring.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 (strong) | C=O stretch | Carboxylic Acid |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| ~1200-1300 | C-O stretch | Carboxylic Acid |

| ~920 (broad) | O-H bend | Carboxylic Acid |

| Below 800 | C-Br stretch | Aryl Bromide |

Expected Mass Spectrometry (MS) Data

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected. Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) would be observed. Common fragmentation patterns for phenylpropanoic acids include cleavage of the bonds adjacent to the carbonyl group, leading to the loss of -OH (M-17) and -COOH (M-45).[3]

Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the dibrominated aromatic ring and the carboxylic acid.

-

Aromatic Bromides: The two bromine atoms serve as excellent leaving groups for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the facile introduction of alkyl, aryl, vinyl, or alkynyl substituents at the 3 and 5 positions of the phenyl ring, enabling the synthesis of a diverse library of complex molecules.

-

Carboxylic Acid: The carboxylic acid moiety can undergo a wide range of transformations. It can be esterified to improve pharmacokinetic properties in drug design, converted to amides to form peptide-like structures, or reduced to the corresponding primary alcohol.

This dual reactivity makes this compound a versatile scaffold for building complex molecular architectures.

Caption: Synthetic potential of this compound.

Applications in Research and Drug Discovery

Arylpropanoic acids are a well-established class of compounds with a broad range of biological activities. The non-steroidal anti-inflammatory drugs (NSAIDs) ibuprofen and naproxen are prominent examples. While there are no specific, publicly documented examples of this compound being used in the synthesis of a marketed drug, its structural motifs are of significant interest in medicinal chemistry.

The 3,5-dibromophenyl moiety is a common feature in various biologically active compounds, including kinase inhibitors and other targeted therapies. The bromine atoms can engage in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a biological target.

Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Its utility lies in its role as a molecular scaffold that can be elaborated to explore structure-activity relationships (SAR) in drug discovery programs. It is primarily used in organic synthesis as an intermediate for producing various pharmaceutical compounds.[4]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is classified as causing skin and eye irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- Amadis Chemical Co., Ltd. 3-(3,5-Dibromo-phenyl)propionic Acid;923977-15-5.

- CN101591232A. The preparation method of 3-(3-halogenophenyl) propionic acid. Google Patents.

- MySkinRecipes. This compound.

- PrepChem. Preparation of 3-bromo-3-phenylpropanoic acid.

- UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Malonic ester synthesis.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

Sources

- 1. Ácido 3-(3,5-dibromofenil)propiónico, 97 %, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

- 2. 3-(3,5-Dibromo-phenyl)propionic Acid;923977-15-5, CasNo.923977-15-5 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. (3,5-DIBROMOPHENYL)METHANOL | CAS 145691-59-4 [matrix-fine-chemicals.com]

An In-depth Technical Guide to 3-(3,5-Dibromophenyl)propanoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3,5-Dibromophenyl)propanoic acid, a halogenated aromatic carboxylic acid of significant interest in organic synthesis and medicinal chemistry. The document elucidates its fundamental physicochemical properties, with a detailed breakdown of its molecular weight calculation. Furthermore, it explores its synthetic routes, purification strategies, and established applications as a pivotal intermediate in the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its structure, featuring a phenyl ring substituted with two bromine atoms and a propanoic acid side chain, imparts specific chemical reactivity and physical characteristics that are leveraged in various synthetic applications.

Molecular Structure and Formula

The chemical structure of this compound is depicted below:

Chemical Formula: C₉H₈Br₂O₂[1][2]

This formula indicates that each molecule is composed of nine carbon atoms, eight hydrogen atoms, two bromine atoms, and two oxygen atoms.

Molecular Weight: A Detailed Calculation

The molecular weight is a critical parameter for any chemical compound, essential for stoichiometric calculations in synthesis and for various analytical techniques. The experimentally determined and commonly cited molecular weight of this compound is approximately 307.97 g/mol [1][3].

A detailed calculation based on the standard atomic weights of its constituent elements confirms this value. The standard atomic weights are sourced from the International Union of Pure and Applied Chemistry (IUPAC) and other authoritative bodies.

Table 1: Atomic Weights of Constituent Elements

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |

| Carbon | C | 9 | 12.011[4][5][6][7][8] | 108.099 |

| Hydrogen | H | 8 | 1.008[9][10][11][12][13] | 8.064 |

| Bromine | Br | 2 | 79.904[14][15][16][17][18] | 159.808 |

| Oxygen | O | 2 | 15.999[19][20][21][22][23] | 31.998 |

| Total | 307.969 |

The calculated molecular weight of 307.969 g/mol is in excellent agreement with the values provided by commercial suppliers[1].

Synthesis and Purification

The synthesis of this compound typically involves multi-step reaction sequences, often starting from commercially available brominated benzene derivatives. A general synthetic workflow is outlined below. The causality behind the choice of reagents and conditions is critical for achieving high yield and purity.

Generalized Synthetic Workflow

A common synthetic approach involves the Heck reaction or a similar cross-coupling reaction to introduce the three-carbon side chain, followed by hydrolysis to the carboxylic acid.

Caption: Role as a versatile intermediate in drug discovery.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

This compound, with a precisely calculated molecular weight of 307.969 g/mol , is a valuable reagent in the field of organic and medicinal chemistry. Its dibrominated phenyl ring and carboxylic acid functionality provide a versatile platform for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

- Bromine - Wikipedia. (URL: [Link])

- Atomic Weight of Bromine - Commission on Isotopic Abundances and

- Hydrogen - IUPAC Commission on Isotopic Abundances and

- How heavy is one

- nglos324 - oxygen. (URL: [Link])

- Atomic Weights and Isotopic Compositions for Bromine - Physical Measurement Labor

- Hydrogen | McGraw Hill's AccessScience. (URL: [Link])

- Oxygen - Wikipedia. (URL: [Link])

- Hydrogen - Wikipedia. (URL: [Link])

- Bromine - Element information, properties and uses - Periodic Table (RSC). (URL: [Link])

- Bromine - BYJU'S. (URL: [Link])

- Carbon - BYJU'S. (URL: [Link])

- Atomic/Molar mass - Westfield St

- What is the atomic mass of carbon? - Quora. (URL: [Link])

- What Is The Atomic Weight Of Oxygen? - Chemistry For Everyone - YouTube. (URL: [Link])

- What Is The Atomic Weight Of Carbon? - Chemistry For Everyone - YouTube. (URL: [Link])

- What Is The Atomic Weight Of Hydrogen? - Chemistry For Everyone - YouTube. (URL: [Link])

- Atomic Weights and Isotopic Compositions for Carbon - Physical Measurement Labor

- Atomic Weights and Isotopic Compositions for Oxygen - Physical Measurement Labor

- This compound, 97% Purity, C9H8Br2O2, 5 grams - CP Lab Safety. (URL: [Link])

- What is the mass of an oxygen molecule in kg? - Quora. (URL: [Link])

- This compound - MySkinRecipes. (URL: [Link])

Sources

- 1. 3-(3,5-Dibromophenyl)propionic acid, 97% | Fisher Scientific [fishersci.ca]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound [myskinrecipes.com]

- 4. byjus.com [byjus.com]

- 5. Atomic/Molar mass [westfield.ma.edu]

- 6. quora.com [quora.com]

- 7. youtube.com [youtube.com]

- 8. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 9. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. quora.com [quora.com]

- 11. accessscience.com [accessscience.com]

- 12. Hydrogen - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Bromine - Wikipedia [en.wikipedia.org]

- 15. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 16. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]

- 17. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 18. byjus.com [byjus.com]

- 19. princeton.edu [princeton.edu]

- 20. Oxygen - Wikipedia [en.wikipedia.org]

- 21. m.youtube.com [m.youtube.com]

- 22. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 23. quora.com [quora.com]

An In-Depth Technical Guide to 3-(3,5-Dibromophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(3,5-Dibromophenyl)propanoic acid, a key building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical and physical properties, established synthesis protocols, characteristic spectroscopic data, reactivity, and applications, with a particular focus on its role in drug discovery and development. This document is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel bioactive molecules.

Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. The presence of two bromine atoms on the phenyl ring significantly influences its reactivity and physicochemical properties, making it a valuable synthon for introducing a dibromophenyl motif into larger molecules.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 923977-15-5 | [1] |

| Molecular Formula | C₉H₈Br₂O₂ | [1] |

| Molecular Weight | 307.97 g/mol | [1] |

| Canonical SMILES | C1=C(C=C(C=C1Br)Br)CCC(=O)O | |

| InChI Key | AMKWPMUHANVQSZ-UHFFFAOYSA-N | |

| Appearance | Off-white powder (typical) | General chemical supplier information |

| Storage | Room temperature, in a dry and sealed container.[2] |

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies. A common and reliable method involves the reduction of the corresponding cinnamic acid derivative. This approach is advantageous due to the commercial availability of substituted cinnamic acids and the high efficiency of catalytic hydrogenation.

Proposed Synthesis Workflow: Reduction of 3,5-Dibromocinnamic Acid

A plausible and efficient route to this compound is the catalytic hydrogenation of 3,5-dibromocinnamic acid. This method selectively reduces the carbon-carbon double bond of the cinnamic acid moiety without affecting the aromatic ring or the carboxylic acid group.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on established methods for the hydrogenation of cinnamic acids.[3] Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

-

3,5-Dibromocinnamic acid

-

10% Palladium on carbon (Pd/C)

-

Ethanol (reagent grade)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (e.g., Celite®)

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3,5-dibromocinnamic acid in a suitable amount of ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas three times. Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.

-

Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized this compound. The following are the expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons: Two signals in the aromatic region (δ 7.0-8.0 ppm). A triplet for the proton at the C4 position and a doublet for the two equivalent protons at the C2 and C6 positions.

-

Aliphatic Protons: Two triplets in the aliphatic region (δ 2.5-3.5 ppm), corresponding to the two methylene groups of the propanoic acid chain.

-

Carboxylic Acid Proton: A broad singlet in the downfield region (δ 10-12 ppm), which is characteristic of a carboxylic acid proton.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon: A signal in the downfield region (δ 170-180 ppm) corresponding to the carboxylic acid carbonyl group.

-

Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm). The carbons attached to the bromine atoms will appear as distinct signals.

-

Aliphatic Carbons: Two signals in the aliphatic region (δ 25-40 ppm) for the two methylene carbons.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in a distinctive M, M+2, and M+4 pattern. Common fragmentation patterns for phenylpropanoic acids include the loss of the carboxylic acid group and cleavage of the aliphatic chain.[4]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, which is often involved in hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

-

C-Br Stretch: Absorptions in the fingerprint region (typically below 800 cm⁻¹) can be attributed to the carbon-bromine bonds.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily dictated by its two functional groups: the carboxylic acid and the dibrominated aromatic ring.

Caption: Key reaction pathways of this compound.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a variety of standard transformations, providing access to a wide range of derivatives.

-

Esterification: The carboxylic acid can be readily converted to its corresponding esters via Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by reaction with alkyl halides in the presence of a base.

-

Amide Formation: Amide derivatives can be synthesized by activating the carboxylic acid (e.g., conversion to an acid chloride or using a peptide coupling reagent) followed by reaction with a primary or secondary amine.

Reactions of the Dibrominated Phenyl Ring

The two bromine atoms on the aromatic ring serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation.

-

Cross-Coupling Reactions: The aryl bromide functionalities are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of substituents at the 3 and 5 positions of the phenyl ring, enabling the synthesis of complex molecular architectures.

Applications in Drug Discovery

This compound and its derivatives are valuable intermediates in the synthesis of pharmacologically active compounds. The phenylpropanoic acid scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The dibromo substitution pattern allows for the exploration of structure-activity relationships (SAR) by systematically modifying these positions. This compound is particularly useful in the development of anti-inflammatory and analgesic agents.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 2: GHS Hazard Information (for related compounds)

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Data is for the related compound 3-(3-bromophenyl)propanoic acid and should be used as a guideline. A specific safety data sheet for this compound should be consulted.[1] |

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Ingestion and Inhalation: Avoid ingestion and inhalation. Do not eat, drink, or smoke in the laboratory.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

Conclusion

This compound is a versatile and valuable building block for organic synthesis and medicinal chemistry. Its dual functionality, comprising a reactive carboxylic acid and a dibrominated aromatic ring amenable to cross-coupling reactions, provides a powerful platform for the synthesis of a diverse range of complex molecules. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, intended to empower researchers in their pursuit of novel chemical entities with potential therapeutic applications.

References

- PubChem. 3-(3-bromophenyl)propanoic Acid. [Link]

- MySkinRecipes. This compound. [Link]

- PubChem. 2,3-Dibromo-3-phenylpropionic acid. [Link]

- Roșca, S. I., et al. C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA. UPB Scientific Bulletin, Series B, 70(4), 2008.

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). [Link]

- FooDB. Showing Compound 3-Phenylpropanoic acid (FDB008271). [Link]

- Chemistry LibreTexts.

- NIST WebBook. α,β-Dibromohydrocinnamic acid. [Link]

- The Royal Society of Chemistry.

- Chegg.

- ResearchGate.

- doc brown's advanced organic chemistry revision notes.

- MySkinRecipes. This compound. [Link]

Sources

An In-Depth Technical Guide to 3-(3,5-Dibromophenyl)propanoic Acid: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-(3,5-Dibromophenyl)propanoic acid, a halogenated aromatic carboxylic acid with significant potential as a versatile building block in organic synthesis and drug discovery. This document delves into the foundational chemical informatics, including its canonical SMILES representation, and outlines a robust, plausible synthetic pathway for its preparation. Furthermore, a detailed predictive analysis of its spectroscopic characterization is presented, offering researchers a valuable reference for compound verification. The guide concludes with an exploration of its applications, primarily as a strategic intermediate in the synthesis of more complex molecules with potential therapeutic value. This work is intended for researchers, medicinal chemists, and professionals in the field of drug development seeking a thorough understanding of this compound's properties and utility.

Molecular Identification and Physicochemical Properties

This compound is an organic compound featuring a phenyl ring substituted with two bromine atoms at the meta positions and a propanoic acid chain. Its structural and chemical identifiers are crucial for database referencing and computational modeling.

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 923977-15-5 | |

| Molecular Formula | C₉H₈Br₂O₂ | |

| Molecular Weight | 307.97 g/mol | |

| Canonical SMILES | C1=C(C=C(C=C1Br)Br)CCC(=O)O | |

| MDL Number | MFCD11973898 |

The Simplified Molecular-Input Line-Entry System (SMILES) string provides a linear notation of the molecule's structure. The canonical SMILES, C1=C(C=C(C=C1Br)Br)CCC(=O)O, ensures a unique representation for this compound.

Proposed Synthesis Pathway: The Perkin Reaction

While various methods can be envisioned for the synthesis of this compound, a highly plausible and historically significant route is a modification of the Perkin reaction, followed by reduction.[1][2][3][4][5] This approach utilizes the readily available 3,5-dibromobenzaldehyde as a starting material. The Perkin reaction is an aldol condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid to yield an α,β-unsaturated aromatic acid.[1][2][3]

The proposed two-step synthesis involves:

-

Perkin Condensation: Reaction of 3,5-dibromobenzaldehyde with acetic anhydride and a weak base (e.g., sodium acetate or triethylamine) to form 3-(3,5-dibromophenyl)acrylic acid.[4][5]

-

Reduction: Subsequent reduction of the α,β-unsaturated double bond of the acrylic acid intermediate to yield the target this compound. This can be achieved through catalytic hydrogenation.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a scientifically informed projection based on established methodologies for similar transformations.

Step 1: Synthesis of 3-(3,5-Dibromophenyl)acrylic acid

-

Combine 3,5-dibromobenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and anhydrous sodium acetate (2 equivalents) in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to 180°C with stirring for 5-8 hours.

-

Allow the mixture to cool to room temperature and then pour it into a beaker of cold water with vigorous stirring.

-

The crude product will precipitate. Isolate the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 3-(3,5-dibromophenyl)acrylic acid.

Step 2: Synthesis of this compound

-

Dissolve the 3-(3,5-dibromophenyl)acrylic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization if necessary.

Spectroscopic Characterization (Predictive Analysis)

In the absence of publicly available experimental spectra for this compound, this section provides a predictive analysis of the expected spectroscopic data based on its chemical structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

Table 2: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~7.6 | Triplet (t) | 1H | H-4 (aromatic) |

| ~7.5 | Doublet (d) | 2H | H-2, H-6 (aromatic) |

| ~2.9 | Triplet (t) | 2H | -CH₂- (alpha to phenyl) |

| ~2.6 | Triplet (t) | 2H | -CH₂- (alpha to COOH) |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | -COOH |

| ~145 | C-1 (aromatic, ipso) |

| ~135 | C-4 (aromatic) |

| ~130 | C-2, C-6 (aromatic) |

| ~123 | C-3, C-5 (aromatic, C-Br) |

| ~35 | -CH₂- (alpha to COOH) |

| ~30 | -CH₂- (alpha to phenyl) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong, sharp absorption band around 1710 cm⁻¹.

-

C-Br stretch: Absorptions in the fingerprint region, typically between 600-500 cm⁻¹.

-

Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 1:2:1, which is a hallmark of dibrominated compounds. The nominal molecular weight is 308 g/mol .

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications.[6]

Intermediate for Biologically Active Molecules

Arylpropanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[7][8] The structural motif of this compound makes it a suitable starting point for the synthesis of novel therapeutic agents. The bromine atoms provide reactive handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore structure-activity relationships.

Caption: Role as a versatile synthetic intermediate.

Molecular Probes and Scaffolds

The dibrominated phenyl ring can serve as a rigid scaffold for the development of chemical probes to investigate biological systems. The bromine atoms can also be utilized for the introduction of reporter groups or for modulating the pharmacokinetic properties of a lead compound. The general class of arylpropanoic acids has been explored for a wide range of biological activities, including antibacterial and anticancer properties.[7][8]

Conclusion

This compound, identified by the SMILES string C1=C(C=C(C=C1Br)Br)CCC(=O)O, is a chemical entity with considerable untapped potential. This guide has provided a plausible and detailed synthetic route via a modified Perkin reaction and subsequent reduction, along with a predictive spectroscopic analysis to aid in its identification. Its primary value lies in its utility as a synthetic intermediate, offering multiple avenues for derivatization to generate novel compounds for evaluation in drug discovery and materials science. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

References

- Perkin Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.

- This compound. (n.d.). MySkinRecipes.

- Perkin reaction. (2023, November 28). In Wikipedia.

- Perkin Reaction Mechanism. (n.d.). Sathee Jee.

- Hannah. (2013, November 18). Intro to Organometallics: The Heck Reaction. Odinity.

- Roşca, S. I., Stan, R., Ungureanu, E.-M., Stanciu, G., & Roşca, S. (2008). C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA.

- Kumar, A., & Narasimhan, B. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 9(8), 3149-3163.

- A Concise Introduction of Perkin Reaction. (2017). Organic Chemistry: An Indian Journal, 13(1), 1-5.

- Condensation Reaction - Dr. H.N. Sinha Arts & Commerce College. (n.d.).

- 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid. (n.d.). PubChem.

- Roşca, S. I., Stan, R., Ungureanu, E.-M., Stanciu, G., & Roşca, S. (2008). 13C- and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. ResearchGate.

- Introductory note on the 13C NMR spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry.

- Process for the preparation of 3-phenylpropionic acid. (1998). U.S. Patent No. 5,786,507. Washington, DC: U.S.

- Process for preparation of 2-amino-3,5-dibromobenzaldehyde. (1998).

- The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide. (2017).

- 3-(3,5-Dihydroxyphenyl)-1-propanoic acid. (n.d.). PubChem.

- 3,5-Dibromophenol - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).

- 3-(3-bromophenyl)propanoic Acid. (n.d.). PubChem.

- 2,3-Dibromo-3-phenylpropionic acid. (n.d.). PubChem.

- Kumar, P., Sangam, Bala, V. C., Nimesh, S., & Bajpai, A. (2020). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 11(3), 1000-1011.

- Mhaidat, N. M., Al-Smadi, M., Al-Momani, F., Alzoubi, K. H., Mansi, I., & Al-Balas, Q. (2015). Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. Drug Design, Development and Therapy, 9, 4147–4155.

- Di Micco, S., Terracciano, S., Bifulco, G., Riccio, R., & Gomez-Paloma, L. (2015). Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. Molecules, 20(8), 13867–13886.

Sources

- 1. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. Perkin reaction - Wikipedia [en.wikipedia.org]

- 3. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 4. longdom.org [longdom.org]

- 5. drhnsp.org [drhnsp.org]

- 6. This compound [myskinrecipes.com]

- 7. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

3-(3,5-Dibromophenyl)propanoic acid structure

An In-depth Technical Guide to 3-(3,5-Dibromophenyl)propanoic Acid: Structure, Synthesis, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's structural characteristics, outlines a robust synthetic pathway with mechanistic insights, and explores its applications as a versatile molecular scaffold.

Core Compound Identity and Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. The presence of two bromine atoms on the phenyl ring significantly influences its reactivity and makes it a valuable precursor for creating complex molecules through various cross-coupling reactions. Its structure consists of a dibrominated benzene ring attached to a propanoic acid chain.

The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 3,5-Dibromobenzenepropanoic acid, 3-(3,5-Dibromophenyl)propionic acid | [1][2] |

| CAS Number | 923977-15-5 | [1] |

| Molecular Formula | C₉H₈Br₂O₂ | [1] |

| Molecular Weight | 307.97 g/mol | [1][3] |

| Canonical SMILES | C1=C(C=C(C=C1Br)Br)CCC(=O)O | [1] |

| InChI Key | AMKWPMUHANVQSZ-UHFFFAOYSA-N | [1] |

| MDL Number | MFCD11973898 | [1][3] |

| XLogP3 | 2.9 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Synthesis Pathway: Catalytic Hydrogenation

The most direct and efficient synthesis of this compound involves the catalytic hydrogenation of its unsaturated precursor, 3-(3,5-Dibromophenyl)-2-propenoic acid (also known as 3,5-Dibromocinnamic acid). This method is widely employed due to its high yield, clean conversion, and operational simplicity.

Causality Behind Experimental Choices:

-

Choice of Precursor: 3,5-Dibromocinnamic acid is the logical starting material as it already contains the required carbon skeleton and the dibromophenyl moiety. The only necessary transformation is the reduction of the alkene double bond.

-

Choice of Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice for this type of reduction. It provides a high surface area for the reaction and efficiently catalyzes the addition of hydrogen across the double bond without affecting the aromatic ring or the carboxylic acid group under standard conditions.

-

Choice of Solvent: A protic solvent like ethanol or methanol is ideal because it readily dissolves the starting material and is compatible with the hydrogenation process.

-

Hydrogen Source: Pressurized hydrogen gas is used to ensure a sufficient concentration of hydrogen is available at the catalyst surface to drive the reaction to completion.

Detailed Experimental Protocol:

-

Reactor Setup: A 500 mL hydrogenation vessel is charged with 3-(3,5-Dibromophenyl)-2-propenoic acid (10.0 g, 32.7 mmol) and 200 mL of absolute ethanol.

-

Catalyst Addition: 10% Palladium on carbon (50% wet, 0.5 g) is carefully added to the mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the catalyst in air.

-

Hydrogenation: The vessel is sealed, purged several times with hydrogen gas, and then pressurized to 50 psi with hydrogen.

-

Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature (20-25°C) for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.

-

Workup: Upon completion, the reaction vessel is carefully depressurized, and the atmosphere is replaced with nitrogen. The mixture is filtered through a pad of Celite® to remove the palladium catalyst. The Celite® pad is washed with an additional 50 mL of ethanol to ensure complete recovery of the product.

-

Isolation and Purification: The combined filtrate is concentrated under reduced pressure to yield a crude solid. The solid is then recrystallized from a mixture of ethyl acetate and heptane to afford pure this compound as a white crystalline solid.

Synthesis Workflow Diagram:

Caption: Synthesis of this compound.

Structural Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The expected spectral data provides a self-validating system for quality control.

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ ~11.0-12.0 (s, 1H, -COOH), δ ~7.5 (t, 1H, Ar-H), δ ~7.3 (d, 2H, Ar-H), δ ~2.9 (t, 2H, -CH₂-Ar), δ ~2.7 (t, 2H, -CH₂-COOH). The splitting pattern of the aromatic protons (a triplet and a doublet) is characteristic of the 1,3,5-trisubstituted benzene ring.[5] |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~178 (-COOH), δ ~145 (Ar-C), δ ~135 (Ar-CH), δ ~130 (Ar-CH), δ ~123 (Ar-C-Br), δ ~35 (-CH₂-), δ ~30 (-CH₂-). |

| Mass Spec. (EI) | Molecular ion (M⁺) peak showing a characteristic isotopic pattern for two bromine atoms at m/z 306, 308, and 310 in an approximate 1:2:1 ratio.[6][7] |

| FT-IR (KBr, cm⁻¹) | Broad absorption at ~3000-3300 cm⁻¹ (O-H stretch of carboxylic acid), sharp absorption at ~1700 cm⁻¹ (C=O stretch), and a peak in the 500-600 cm⁻¹ region (C-Br stretch). |

Applications in Drug Development and Materials Science

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block for more complex molecules.[3]

Scaffold for Novel Therapeutics:

Arylpropanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen and ketoprofen being prominent examples.[8][9] The title compound provides a scaffold that can be elaborated to generate novel analogues with potential therapeutic activities. The two bromine atoms are particularly significant as they serve as synthetic handles for introducing further molecular diversity through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling. This allows for the systematic exploration of the chemical space around the core structure to optimize biological activity and pharmacokinetic properties.[3]

Intermediate in Organic Synthesis:

Beyond drug discovery, this compound is a valuable intermediate for synthesizing various organic materials. The reactive sites—the carboxylic acid and the brominated ring—allow for its incorporation into polymers, functional coatings, and other advanced materials.[3]

Logical Relationship Diagram:

Caption: Role as a versatile chemical intermediate.

Safety and Handling

This compound is a chemical intermediate intended for research and development purposes. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. While specific toxicity data is limited, related brominated aromatic compounds may cause skin and eye irritation.[6][10] Always consult the material safety data sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a strategically important molecule in synthetic chemistry. Its well-defined structure, accessible synthesis, and, most importantly, the dual reactivity offered by its carboxylic acid group and brominated aromatic ring make it a highly valuable starting material. For scientists in drug discovery and materials science, this compound represents a versatile platform for generating novel molecules with tailored properties, underscoring its significance in modern chemical research.

References

- Dibromophenyl propionic acid | C9H8Br2O2 | CID 23366594 - PubChem.

- 3-(3-bromophenyl)propanoic Acid | C9H9BrO2 | CID 2063862 - PubChem.

- C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA - UPB. University POLITEHNICA of Bucharest. [Link]

- This compound - MySkinRecipes. MySkinRecipes. [Link]

- 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid - Amerigo Scientific. Amerigo Scientific. [Link]

- 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid | C9H8Br2O3 | CID 622179 - PubChem.

- 3-(2,3-Dibromophenyl)propionic acid - SIELC Technologies. SIELC Technologies. [Link]

- Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents.

- Preparation of 3-bromo-3-phenylpropanoic acid - PrepChem.com. PrepChem.com. [Link]

- The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents.

- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.

- 2,3-Dibromo-3-phenylpropionic acid | C9H8Br2O2 | CID 22705 - PubChem.

- Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB. FooDB. [Link]

- low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

- 3-(3,5-Dihydroxyphenyl)-1-propanoic acid | C9H10O4 | CID 161525 - PubChem.

- A B-Dibromocinnamic acid | C9H6Br2O2 | CID 5273471 - PubChem.

- Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - NIH.

- α,β-Dibromohydrocinnamic acid - the NIST WebBook. NIST. [Link]

Sources

- 1. 3-(3,5-Dibromophenyl)propionic acid, 97% | Fisher Scientific [fishersci.ca]

- 2. 3-(3,5-DibroMophenyl)propionic acid, 97% suppliers & manufacturers in China [m.chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. Dibromophenyl propionic acid | C9H8Br2O2 | CID 23366594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 2,3-Dibromo-3-phenylpropionic acid | C9H8Br2O2 | CID 22705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. α,β-Dibromohydrocinnamic acid [webbook.nist.gov]

- 8. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 9. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-(3-bromophenyl)propanoic Acid | C9H9BrO2 | CID 2063862 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Determination of 3-(3,5-Dibromophenyl)propanoic Acid

Abstract

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, is a cornerstone of pharmaceutical sciences. For a drug to be effective, it must first be in solution to be absorbed and reach its site of action. Poor solubility can lead to a cascade of developmental challenges, including low bioavailability, unpredictable in vivo performance, and difficulties in formulation.[1][2] Therefore, the early and accurate determination of a compound's solubility is paramount in the drug discovery and development process.[1] This guide focuses on 3-(3,5-Dibromophenyl)propanoic acid, a compound of interest in organic synthesis and potentially in medicinal chemistry, providing the necessary tools to characterize its solubility profile.[3]

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is essential for interpreting its solubility behavior. For this compound, the following information has been compiled from available data on the compound and its structural analogs.

| Property | Value/Information | Source |

| Molecular Formula | C₉H₈Br₂O₂ | [3] |

| Molecular Weight | 307.97 g/mol | [3] |

| CAS Number | 923977-15-5 | [3] |

| Appearance | Solid (predicted) | - |

| Predicted Polarity | The presence of the carboxylic acid group suggests some polarity, while the dibromophenyl ring contributes to its lipophilicity. The overall molecule is expected to be sparingly soluble in water. | - |

| Predicted pKa | The carboxylic acid moiety will have an acidic pKa, likely in the range of 4-5, similar to other benzoic acid derivatives. This indicates that its solubility will be pH-dependent. | - |

Understanding Kinetic vs. Thermodynamic Solubility

When determining the solubility of a compound, it is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different insights into the compound's behavior.

-

Kinetic Solubility is typically measured at an early stage in drug discovery and reflects the solubility of a compound under non-equilibrium conditions.[1][4] It is often determined by dissolving the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), and then adding this stock solution to an aqueous buffer.[1][4] This method is rapid and amenable to high-throughput screening, providing a quick assessment of a compound's dissolution rate.[1][5]

-

Thermodynamic Solubility , also known as equilibrium solubility, is the true solubility of a compound at equilibrium.[2][6] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period, typically 24 hours or more.[1][6] This measurement is more time-consuming but provides a more accurate representation of the compound's solubility, which is critical for later stages of drug development and formulation.[6]

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step methodologies for determining the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Assay

This protocol is adapted from high-throughput screening methods and is designed for rapid assessment.[1][4][5]

Principle: A concentrated stock solution of the test compound in DMSO is diluted into an aqueous buffer. The formation of a precipitate is monitored over a short period, typically by nephelometry (light scattering) or UV-Vis spectroscopy after filtration.[1][5]

Step-by-Step Protocol:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Preparation of Aqueous Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Other buffers can be used to assess pH-dependent solubility.

-

Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer to a series of wells.

-

Compound Addition: Add a small volume (e.g., 1-5 µL) of the DMSO stock solution to the buffer-containing wells to achieve a range of final compound concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Shake the plate for a defined period, typically 1-2 hours, at a constant temperature (e.g., 25°C or 37°C).[1]

-

Detection and Quantification:

-

Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[1][5]

-

UV-Vis Spectroscopy: Alternatively, filter the contents of each well through a filter plate to remove any precipitate.[1] Measure the absorbance of the filtrate at the λmax of this compound (to be determined experimentally) using a UV-Vis plate reader.

-

-

Data Analysis: Construct a calibration curve using known concentrations of the compound in the same buffer/DMSO mixture. Use this curve to determine the concentration of the dissolved compound in the test wells. The kinetic solubility is the highest concentration at which no precipitate is observed.

Diagram of Kinetic Solubility Workflow:

Caption: Workflow for the determination of kinetic solubility.

Thermodynamic Solubility (Shake-Flask) Assay

This protocol is considered the "gold standard" for determining equilibrium solubility.[1][6]

Principle: An excess amount of the solid compound is added to the solvent of interest and agitated until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined.[6][7]

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid should be visually apparent throughout the experiment.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., water, PBS at various pH values, or organic solvents) to each vial.

-

Equilibration: Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period, typically 24-48 hours, to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Filtration: Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm or 0.45 µm filter to remove all undissolved particles.[4]

-